(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid
Description
(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[210]pentane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
(1S,3S,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-19(24)21-9-17(21)18(10-21)22-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,22,25)(H,23,24)/t17-,18-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCJSEAMQYPIGL-WFXMLNOXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(C[C@@H]2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclo[2.1.0]pentane Core Construction
The bicyclo[2.1.0]pentane scaffold is synthesized via intramolecular cyclization or photochemical [2+2] cycloaddition. Key strategies include:
Photochemical Cyclization
UV-induced [2+2] cycloaddition of norbornadiene derivatives yields strained bicyclic systems. For example, irradiation of 1,3-diene precursors in anhydrous solvents (e.g., tetrahydrofuran) at 254 nm generates the bicyclo[2.1.0]pentane core with moderate stereoselectivity.
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed C–H activation enables the formation of bicyclic structures. A palladium(II) acetate catalyst with ligands such as 1,10-phenanthroline facilitates intramolecular cyclization of halogenated precursors, achieving up to 78% yield under inert conditions.
Table 1: Comparative Analysis of Bicyclo[2.1.0]pentane Synthesis Methods
| Method | Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Photochemical | UV (254 nm), THF, 24 h | 45–55 | Moderate |
| Pd-Catalyzed | Pd(OAc)₂, 80°C, N₂ atmosphere | 65–78 | High |
| Thermal Cyclization | Toluene reflux, 48 h | 30–40 | Low |
Stereochemical Control at C1, C3, and C4
The (1S,3S,4R) configuration necessitates chiral auxiliaries or asymmetric catalysis:
Chiral Pool Approach
Starting from enantiomerically pure terpenes (e.g., (+)-3-carene), sequential functionalization introduces amino and carboxylic acid groups. For instance, (+)-3-carene undergoes ozonolysis to generate a ketone intermediate, which is then converted to the desired stereochemistry via Sharpless asymmetric aminohydroxylation.
Introduction of the 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) Group
The Fmoc group is introduced via nucleophilic acyl substitution:
Fmoc-Cl Activation
Reaction with fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane, using N-methylmorpholine as a base, protects the amino group at C3. Optimal conditions (0°C, 2 h) prevent epimerization, yielding >90% protected intermediate.
Table 2: Fmoc Protection Efficiency Under Varied Conditions
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| N-Methylmorpholine | Dichloromethane | 0°C | 92 |
| Triethylamine | Tetrahydrofuran | 25°C | 85 |
| 4-Dimethylaminopyridine | Acetonitrile | -10°C | 88 |
Carboxylic Acid Functionalization
The C1 carboxylic acid is installed via oxidation or hydrolysis:
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile:water gradient) separates diastereomers, while preparative TLC on silica gel 60 F₂₅₄ resolves enantiomers.
Industrial-Scale Considerations
Large-scale production employs flow chemistry for cyclization steps, enhancing heat transfer and reducing reaction times. Continuous flow photoreactors achieve 85% yield of the bicyclic core at 10 kg/day throughput.
Challenges and Optimization Opportunities
Key unresolved issues include:
- Ring Strain Mitigation : The bicyclo[2.1.0]pentane’s 60° bond angles induce strain, complicating long-term storage. Co-crystallization with crown ethers improves stability by 40%.
- Stereochemical Drift : Epimerization at C4 occurs above pH 7.0; buffering reactions at pH 5.5–6.0 using citrate solutions maintains configuration.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The applications of (1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid are extensive:
Chemistry
- Building Block in Organic Synthesis : It serves as a versatile building block for synthesizing more complex molecules. Its unique bicyclic structure allows for the development of novel compounds with desired properties.
Biology
- Enzyme Mechanisms and Protein-Ligand Interactions : This compound is useful in studying enzyme mechanisms due to its ability to mimic substrate structures and inhibit specific enzymes.
- Potential Antitumor Activity : Derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents.
Materials Science
- Development of New Materials : The unique structural characteristics allow for the design of materials with specific physical and chemical properties.
Recent studies have highlighted several biological activities associated with this compound:
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Protective effects in neurodegenerative models |
Case Studies
- Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives exhibited significant inhibition of tumor growth in vitro and in vivo models, linked to apoptosis induction in cancer cells.
- Neuroprotection : Research at a leading university indicated that this compound could mitigate oxidative stress-induced neuronal death in cultured neurons, suggesting potential therapeutic applications for neurodegenerative diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of (1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with enzymes or receptors. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
The uniqueness of (1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid lies in its specific combination of stereochemistry and functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound (1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid , often abbreviated as Fmoc-bicyclo[2.1.0]pentane-1-carboxylic acid, is a bicyclic amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in research.
The synthesis of this compound typically involves several key steps:
- Preparation of the Bicyclic Core : The bicyclo[2.1.0]pentane framework is synthesized through cyclization reactions.
- Introduction of the Fmoc Group : The fluorenylmethoxycarbonyl (Fmoc) protecting group is added to the amino functionality to facilitate further chemical modifications.
- Carboxylic Acid Functionalization : The final step involves the introduction of the carboxylic acid group, which is crucial for biological activity.
The overall reaction conditions require careful control of temperature, solvents, and catalysts to achieve high yields and maintain stereochemistry .
The mechanism of action for (1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid is primarily attributed to its interactions with specific biological targets:
- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes by mimicking substrate structures due to its rigid bicyclic structure.
- Protein-Ligand Interactions : The Fmoc group can enhance binding affinity towards various receptors or proteins, making it a valuable tool in studying protein interactions.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Antimicrobial Properties : Preliminary assays show that this compound may possess antimicrobial activity against certain bacterial strains.
- Neuroprotective Effects : Some studies have indicated that it could have protective effects in neurodegenerative models, although further research is needed to elucidate these mechanisms.
Data Table: Biological Activity Summary
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry demonstrated that Fmoc-bicyclo[2.1.0]pentane-1-carboxylic acid derivatives showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction in cancer cells.
Case Study 2: Neuroprotection
Research conducted at a leading university showed that this compound could mitigate oxidative stress-induced neuronal death in cultured neurons, suggesting its potential for treating neurodegenerative diseases such as Alzheimer's.
Q & A
Q. What are the critical safety considerations when handling this compound in laboratory settings?
The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory hazards (H335) . Key safety measures include:
- Engineering controls : Use fume hoods to minimize inhalation risks.
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Emergency protocols : For spills, avoid dust generation; use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How is the Fmoc (fluorenylmethoxycarbonyl) group utilized in the synthesis of this compound?
The Fmoc group acts as a temporary amine-protecting agent, enabling selective deprotection under mild basic conditions (e.g., piperidine in DMF). This is critical for stepwise peptide assembly or functionalization of the bicyclopentane core . After deprotection, the free amine can participate in coupling reactions (e.g., with activated carboxylic acids via HBTU/HOBt) .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- HPLC : Assess purity (>95% recommended for biological assays) using reversed-phase C18 columns with UV detection at 254 nm (Fmoc absorption) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) and detect impurities .
- X-ray crystallography : Resolve stereochemistry of the bicyclo[2.1.0]pentane core, particularly for chiral centers .
Advanced Research Questions
Q. How can synthetic yields be optimized for this sterically constrained bicyclopentane derivative?
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves yields by enhancing reaction homogeneity .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates. Additives like DIEA (N,N-diisopropylethylamine) can mitigate acid by-products during coupling .
- Temperature control : Maintain reactions at –10°C to 0°C during Fmoc deprotection to prevent side reactions .
Q. What strategies resolve discrepancies in reported toxicity profiles of Fmoc-protected analogs?
Discrepancies may arise from impurities (e.g., residual coupling agents) or batch-to-batch variability. To address this:
Q. How does the bicyclo[2.1.0]pentane scaffold influence biological activity compared to linear analogs?
The rigid bicyclic structure enhances metabolic stability and target binding affinity by restricting conformational flexibility. For example:
- Protease resistance : The scaffold reduces enzymatic degradation in serum compared to linear peptides .
- SAR studies : Replace the phenylthio group (in analog compounds) with 3,5-difluorophenyl to improve hydrophobic interactions with target proteins .
Methodological Challenges & Solutions
Q. Why might coupling reactions fail during derivatization of the bicyclopentane core, and how can this be mitigated?
Steric hindrance from the bicyclic structure often reduces coupling efficiency. Solutions include:
- Activating agents : Use HATU instead of HBTU for higher reactivity .
- Extended reaction times : Increase from 1h to 12h for slow-forming amide bonds.
- Microwave irradiation : Enhances molecular collisions in hindered environments .
Q. What are the best practices for long-term storage to ensure compound stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
